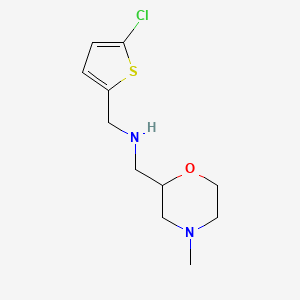
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide is an organic compound with the molecular formula C13H24N2O and a molecular weight of 224.34 g/mol . This compound is part of the amide family and features an allyl group attached to a propanamide backbone, with a 4-methylcyclohexyl group as a substituent. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((4-methylcyclohexyl)amino)propanamide typically involves the reaction of allyl bromide with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 4-methylcyclohexylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Allyl-2-((4-methylcyclohexyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to increase caspase 3 activity, leading to programmed cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide can be compared with other similar compounds, such as:
N-Allyl-3-oxo-3,4-dihydroquinoxaline-2-ylpropanamides: These compounds also feature an allyl group and amide functionality but differ in their core structure and substituents.
N-Cyclohexyl-2-((4-methylphenyl)sulfonyl)amino)propanamide: Similar in having a cyclohexyl group and amide functionality but with different substituents and overall structure.
Propriétés
Formule moléculaire |
C13H24N2O |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2-[(4-methylcyclohexyl)amino]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C13H24N2O/c1-4-9-14-13(16)11(3)15-12-7-5-10(2)6-8-12/h4,10-12,15H,1,5-9H2,2-3H3,(H,14,16) |
Clé InChI |
LHQGOZMVTGOAKG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NC(C)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)

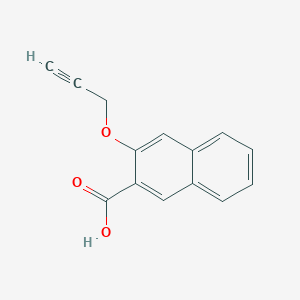

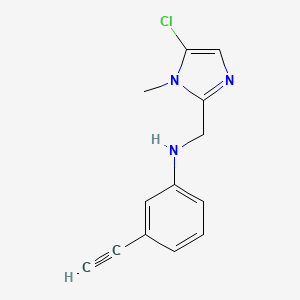
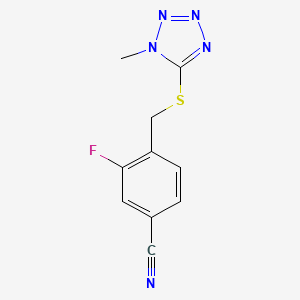
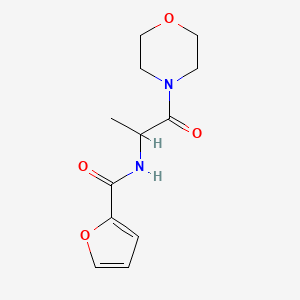

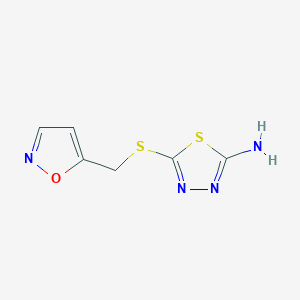
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)

